2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrrolo[2,3-d]pyrimidine moiety substituted with a chloro and cyano group, making it a significant intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods, often involving the reaction of pyrrolo[2,3-d]pyrimidine derivatives with acetic acid or its derivatives. It serves as an important intermediate in the synthesis of other biologically active compounds, including those used in cancer therapy and immunology.
The synthesis of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid typically involves multi-step processes that include cyclization and functionalization reactions. One common method includes:
The synthesis often requires careful control of reaction conditions to achieve high yields and purity. For instance, one patented method emphasizes using an excess of ethyl 2-cyanoacetate to improve yield and minimize by-products, achieving yields over 80% with high purity levels exceeding 99% .
The molecular structure of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which confirm its purity and structural integrity.
The compound is reactive due to the presence of both the carboxylic acid and cyano groups. Key reactions include:
The reactivity of the cyano group allows for subsequent transformations that can enhance biological activity or modify pharmacokinetic properties. For example, nucleophilic attack on the cyano group can yield amines or other functional groups that are valuable in medicinal chemistry .
The mechanism of action for compounds like 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity by inhibiting key enzymes like Janus kinases (JAKs), which are involved in cytokine signaling pathways .
The synthesis of the pyrrolo[2,3-d]pyrimidine core relies on strategic cyclization and functionalization techniques. A prevalent approach involves Michael addition-based annulation, where ethyl 2-cyanoacetate reacts with α,β-unsaturated carbonyls under basic conditions to form the pyrrole ring. Subsequent formamidine-mediated cyclization yields the 4-oxo-7H-pyrrolo[2,3-d]pyrimidine scaffold [3]. Halogenative functionalization at C4 is achieved by treating 4-oxo precursors with phosphorus oxychloride (POCl₃), converting the carbonyl to a chloro group essential for nucleophilic substitutions [1] [2]. For C5 cyano introduction, bromination-cyanidation sequences are employed: N-bromosuccinimide (NBS) brominates C5, followed by palladium-catalyzed cyanation using Zn(CN)₂ or CuCN [3]. Alternatively, Suzuki-Miyaura coupling installs aryl/vinyl groups at C6 before cyanation, leveraging the C6 bromide’s reactivity [3].
Table 1: Key Synthetic Routes to Functionalized Pyrrolo[2,3-d]pyrimidines
Target Position | Reaction Type | Key Reagents/Conditions | Application Example |
---|---|---|---|
C4 | Chlorination | POCl₃, reflux, 80–110°C | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [1] |
C5 | Bromination-Cyanation | NBS → Pd(0)/Zn(CN)₂, DMF, 100°C | 5-Cyano-4-chloro derivatives [3] |
C6 | Cross-Coupling | Suzuki: Pd(PPh₃)₄, arylboronic acid, THF, 80°C | 6-Aryl-pyrrolo[2,3-d]pyrimidines [3] |
C4 chlorination is optimized using POCl₃ with N,N-diisopropylethylamine (DIPEA) as an acid scavenger, achieving >90% conversion at 110°C. Catalytic dimethylformamide (DMF, 5–10 mol%) enhances reactivity by forming the Vilsmeier complex, reducing side products like dihydroxy impurities [1]. For C5 cyano installation, Pd₂(dba)₃/XPhos systems enable efficient cyanation of C5-brominated intermediates under mild conditions (80°C, 12 h), with yields >85% [3]. Copper-mediated methods using CuI/1,10-phenanthroline in DMSO at 120°C offer a lower-cost alternative, albeit with reduced regiocontrol [8]. Critical to success is exclusion of moisture to prevent hydrolysis of the cyano group or chloro displacement.
Microwave-assisted cyanation reduces reaction times from hours to minutes (e.g., 150°C, 20 min), improving throughput and minimizing thermal degradation [3]. Solvent screening reveals polar aprotic media (DMF, NMP) optimize metal catalyst performance, while additives like Zn dust suppress protodehalogenation [3].
Introducing the acetic acid moiety at N7 demands regioselective N-alkylation to avoid O-alkylation or polysubstitution. The preferred route involves tosyl-protected intermediates: 7-H pyrrolo[2,3-d]pyrimidines are first N-tosylated (TsCl, K₂CO₃, acetone), then alkylated with ethyl bromoacetate. Subsequent hydrolysis (NaOH/EtOH/H₂O) yields the carboxylic acid [2]. This method achieves >95% N7 selectivity due to the tosyl group’s steric and electronic bias [2] [8].
Alternative strategies include:
Table 2: Regioselective Acetic Acid Conjugation Methods
Method | Conditions | Yield (%) | Regioselectivity (N7 vs. O/N9) |
---|---|---|---|
Tosyl Protection/Alkylation | TsCl, K₂CO₃ → ethyl bromoacetate → NaOH hydrolysis | 90–95 | >99:1 [2] |
Phase-Transfer Catalysis | Ethyl bromoacetate, TBAB, KOH(aq)/toluene | 75–82 | 90:10 [8] |
Microwave Direct Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 100°C, 15 min | 85–88 | 93:7 [4] |
Solvent selection profoundly impacts reaction efficiency and purity:
Reagent stoichiometry optimizations include:
Purification protocols leverage pH-dependent solubility: Crude alkylated products are dissolved in NaOH(aq), washed with ethyl acetate to remove neutrals, then acidified to precipitate the acetic acid derivative (purity >98%) [1] [2]. For chromatography-averse processes, anti-solvent crystallization (e.g., adding water to DMF solutions) yields high-purity material [10].
Table 3: Solvent/Reagent Impact on Key Reactions
Reaction | Optimal Solvent System | Critical Reagent | Yield (%) | Purity Enhancement |
---|---|---|---|---|
C4 Chlorination | Toluene/POCl₃ (3:1) | DMF (5 mol%), DIPEA (2 eq) | 92–95 | Azeotropic water removal [1] |
C5 Cyanation | DMF/H₂O (95:5) | Pd₂(dba)₃ (3 mol%), Zn(CN)₂ (1.2 eq) | 88 | Zn scavenging with EDTA wash [3] |
N7 Alkylation | Acetone | Ethyl bromoacetate (1.3 eq), K₂CO₃ (3 eq) | 90 | Precipitation at pH 2–3 [2] |
Comprehensive Compound Nomenclature
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0